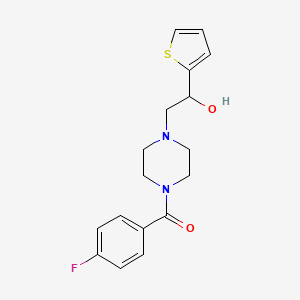

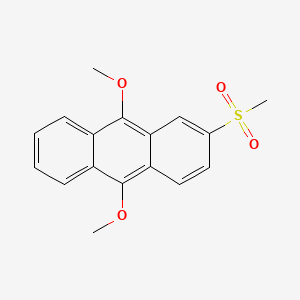

![molecular formula C8H11ClN2S B2924721 (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride CAS No. 2567496-04-0](/img/structure/B2924721.png)

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride” is a chemical compound that belongs to the class of organic compounds known as thienopyrroles . Compounds with a thieno[3,2-b]pyrrole skeleton have found diverse applications in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives were synthesized . 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH2 and indole sodium salt, providing the respective amides .Chemical Reactions Analysis

N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols were obtained by alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate followed by reduction with LiAlH4 . These compounds on contact with Amberlyst 15 (H-form) in CH2Cl2 undergo self-condensation to produce bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes .Mechanism of Action

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloridene acts as a potent stimulant by increasing the release of dopamine and norepinephrine in the brain. It achieves this by binding to the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. This results in an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission and stimulation of the central nervous system.

Biochemical and Physiological Effects:

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloridene has been found to produce a variety of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy and alertness, and decreased appetite. In addition, (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloridene has been shown to have neuroprotective effects, which may be due to its ability to increase the release of neurotrophic factors in the brain.

Advantages and Limitations for Lab Experiments

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloridene has several advantages for use in lab experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloridene also has several limitations, including its potential for abuse and addiction, as well as the potential for adverse side effects.

Future Directions

There are several potential future directions for research involving (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloridene. One area of interest is the development of new treatments for dopamine-related disorders such as Parkinson's disease and ADHD. Another area of interest is the study of the neuroprotective effects of (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloridene and its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, further research is needed to better understand the potential risks and benefits of (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloridene, including its potential for abuse and addiction.

Synthesis Methods

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloridene can be synthesized using a variety of methods, including the reductive amination of 2-methyl-5-nitrothiophene with formaldehyde and ammonia, followed by reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 2-methyl-5-bromothiophene with methylamine in the presence of a palladium catalyst. Both methods result in the formation of (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride.

Scientific Research Applications

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloridene has been studied for its potential applications in the field of neuroscience and pharmacology. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloridene may have potential as a treatment for dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name |

(2-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S.ClH/c1-5-2-7-8(11-5)3-6(4-9)10-7;/h2-3,10H,4,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFMTADADNWLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)C=C(N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2924644.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2924646.png)

![[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B2924647.png)

![4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2924652.png)

![(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B2924656.png)

![8-(4-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2924657.png)

![2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide](/img/structure/B2924659.png)